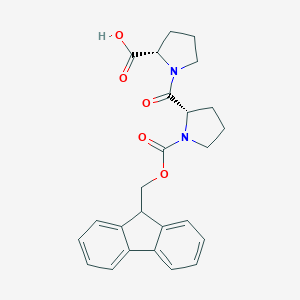

Fmoc-Pro-Pro-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAQFWSWKRNOGU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456415 | |

| Record name | Fmoc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129223-22-9 | |

| Record name | Fmoc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Pro-Pro-OH: A Technical Guide for Advanced Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-9-fluorenylmethoxycarbonyl-L-prolyl-L-proline (Fmoc-Pro-Pro-OH) is a dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its application is particularly crucial in the synthesis of complex, proline-rich peptides and pharmacologically relevant molecules such as Glucagon-Like Peptide-1 (GLP-1) analogs. The inherent rigidity of the diproline unit provides a strategic advantage in mitigating common challenges in SPPS, such as aggregation and incomplete coupling reactions, which are often encountered during the synthesis of "difficult" sequences. This guide provides an in-depth analysis of the biochemical applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the dipeptide prolyl-proline, where the N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under the acidic conditions used for side-chain deprotection and cleavage from the resin in Fmoc-based SPPS, providing an orthogonal protection strategy.[1][2] The Pro-Pro motif is a recurring structural element in many biologically active peptides and proteins, where it often induces specific secondary structures like polyproline helices and β-turns.[3]

The primary utility of employing the pre-formed this compound dipeptide in SPPS, as opposed to the stepwise coupling of two individual Fmoc-Pro-OH units, lies in its ability to circumvent challenges associated with proline chemistry. Proline, being a secondary amino acid, is sterically hindered, which can lead to slower and incomplete coupling reactions.[4] Furthermore, sequences containing multiple proline residues are prone to aggregation, further diminishing synthetic efficiency.[5] The use of this compound can significantly improve coupling efficiency, leading to higher purity and yield of the final peptide.[3]

Core Applications in Biochemistry and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biochemical research and drug development:

-

Synthesis of "Difficult" Peptides: The incorporation of a diproline unit can disrupt the formation of inter-chain hydrogen bonds that lead to on-resin aggregation, a common cause of synthesis failure for hydrophobic or self-associating peptide sequences.[5]

-

GLP-1 Receptor Agonists: Many GLP-1 analogs, used in the treatment of type 2 diabetes, contain proline residues that are critical for their bioactivity and stability.[6][7][8] The efficient synthesis of these therapeutic peptides often benefits from the use of Fmoc-dipeptide building blocks to ensure high purity and yield.[9][10]

-

Proline-Rich Peptides for Signaling Research: Peptides containing Pro-Pro motifs are frequently involved in protein-protein interactions, particularly with SH3 (Src Homology 3) domains.[11] Synthesizing these peptides using this compound is essential for studying signaling pathways that regulate cell proliferation, differentiation, and cytoskeletal organization.[12][13][14]

Quantitative Data Presentation

The advantages of using this compound over sequential coupling of single proline residues are evident in the improved purity and yield of the crude peptide product, especially in challenging sequences.

| Parameter | Stepwise Fmoc-Pro-OH Coupling (Difficult Sequence) | This compound Coupling (Difficult Sequence) | Reference |

| Crude Peptide Purity (%) | 50-70 | >85 | [5][15] |

| Overall Yield (%) | 15-30 | 40-60 | [5][16] |

| Coupling Time (per Pro-Pro unit) | 4-8 hours (2 x 2-4h) | 2-4 hours | [4][15] |

| Incidence of Deletion Products | High | Low | [5] |

Table 1: Comparative analysis of stepwise proline coupling versus this compound incorporation in the synthesis of a model "difficult" peptide sequence. Data are synthesized from typical outcomes reported in SPPS literature.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the fundamental steps of manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIEA, NMM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., TIS, water, EDT)

-

Acetic anhydride (B1165640) and pyridine (B92270) (for capping)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[17]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[17]

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[17]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines when coupling to proline) to check for complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.[18]

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

Specific Protocol for the Incorporation of this compound

This protocol details the optimized coupling of the this compound dipeptide.

Materials:

-

This compound

-

Peptidyl-resin with a deprotected N-terminal amino group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Preparation of the Coupling Solution:

-

In a clean vial, dissolve this compound (2 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.

-

Add DIEA (4 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated this compound solution to the reaction vessel containing the deprotected peptidyl-resin.

-

Agitate the mixture for 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours, or a second coupling can be performed.[15]

-

-

Washing and Monitoring:

-

After the coupling, thoroughly wash the resin with DMF (3 x 5 mL).

-

Perform an appropriate test (e.g., Isatin test for proline) to confirm the completion of the coupling.[18]

-

-

Subsequent Steps: Proceed with the standard SPPS protocol for the next amino acid addition.

Mandatory Visualizations

Signaling Pathway: Grb2-Sos1 Interaction Mediated by Proline-Rich Motifs

Caption: The Grb2-Sos1 signaling cascade, a key pathway in cell proliferation, is initiated by the binding of the Grb2-SH2 domain to a phosphotyrosine residue on an activated receptor. The SH3 domains of Grb2 then recruit the guanine (B1146940) nucleotide exchange factor Sos1 via its proline-rich domain, which contains PxxP motifs. This interaction brings Sos1 to the plasma membrane where it activates Ras, leading to downstream signaling. The synthesis of peptides containing these proline-rich motifs using this compound is crucial for studying this interaction.[12][13][14]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS). This iterative process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[17]

Logical Relationship: SH3 Domain-Peptide Binding Assay

Caption: A logical workflow for assessing the binding affinity of a synthetic proline-rich peptide to an SH3 domain. The peptide is first synthesized, often using this compound for efficient incorporation of the PxxP motif, and then purified and characterized. The binding interaction with the SH3 domain is subsequently quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]

Conclusion

This compound is a powerful and often indispensable reagent in the field of peptide chemistry. Its ability to improve the synthesis of challenging peptide sequences by mitigating aggregation and enhancing coupling efficiency translates to higher yields and purities of the final product. This is of particular importance in the development of peptide-based therapeutics and in the synthesis of well-defined peptide tools for the elucidation of complex biological signaling pathways. The methodologies and data presented in this guide underscore the significant contribution of this compound to advancing biochemical research and drug discovery.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 10. bakerlab.org [bakerlab.org]

- 11. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Fmoc-Pro-OH [cem.com]

The Strategic Advantage of Fmoc-Pro-Pro-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Pro-Pro-OH, a protected dipeptide building block, offers a strategic advantage in solid-phase peptide synthesis (SPPS), particularly for proline-rich sequences and other "difficult" peptides. Its application can significantly mitigate common synthetic challenges such as aggregation, incomplete coupling, and the formation of deletion sequences, ultimately leading to higher purity and yield of the target peptide. This technical guide provides a comprehensive overview of the function of this compound, detailed experimental protocols for its use, and its application in the synthesis of biologically relevant peptides, including collagen mimetics and SH3 domain ligands.

The Core Function of this compound in Peptide Synthesis

The unique cyclic structure of proline confers exceptional rigidity to the peptide backbone, which can lead to significant challenges during stepwise SPPS. The incorporation of multiple proline residues, especially in sequence, exacerbates these issues. This compound addresses these challenges by incorporating two proline residues in a single coupling step.

Key Advantages:

-

Overcoming Steric Hindrance and Slow Coupling Kinetics: Proline, as a secondary amino acid, exhibits slower coupling kinetics compared to primary amino acids.[1] The sequential coupling of two proline residues can be inefficient and lead to incomplete reactions. By using this compound, one difficult coupling step is effectively bypassed, streamlining the synthesis process.[2]

-

Mitigating Peptide Chain Aggregation: Proline-rich sequences have a high propensity to form stable secondary structures on the solid support, leading to aggregation. This aggregation can physically block reactive sites, resulting in truncated or deletion sequences.[3] The introduction of a pre-formed dipeptide can disrupt the formation of these aggregates, improving the accessibility of the N-terminus for subsequent coupling reactions.[4][5]

-

Reducing Diketopiperazine Formation: The risk of diketopiperazine formation, a common side reaction that leads to the cleavage of the dipeptide from the resin, is particularly high with sequences containing proline at the C-terminus.[6] Coupling a dipeptide like this compound can circumvent the formation of the susceptible dipeptidyl-resin intermediate.

-

Enhancing Yield and Purity: By minimizing incomplete couplings and side reactions, the use of this compound generally leads to a higher yield of the target peptide with improved purity, reducing the burden of downstream purification.[2][7]

Data Presentation: Physicochemical Properties and Synthesis Parameters

Quantitative data directly comparing the coupling efficiency of this compound versus sequential Fmoc-Pro-OH coupling is not extensively available in a single comparative study. However, the general consensus and available case studies in the literature strongly support the advantages of the dipeptide approach for difficult sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129223-22-9 | [7] |

| Molecular Formula | C₂₅H₂₆N₂O₅ | [7] |

| Molecular Weight | 434.49 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity (HPLC) | ≥ 98% | [7] |

| Melting Point | 188 - 190 °C | [7] |

| Optical Rotation | [a]20/D = -62 ± 2° (c=1 in DMF) | [7] |

| Storage Conditions | 0 - 8 °C | [7] |

Table 2: General Solid-Phase Peptide Synthesis Parameters

| Parameter | Recommendation |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride resin |

| Loading | 0.3 - 0.7 mmol/g |

| Coupling Reagent | HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma |

| Equivalents (Fmoc-AA/Coupling Reagent/Base) | 3-5 eq. / 3-5 eq. / 6-10 eq. |

| Coupling Time | 1 - 4 hours (can be extended for difficult couplings) |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |

| Deprotection Time | 2 x 10 minutes |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound. This can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or other coupling reagent

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours. The completion of the coupling can be monitored by a Kaiser test. For difficult couplings, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3-5 times) and dry under vacuum.

-

Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Collagen-Mimetic Peptide

Collagen is characterized by a repeating Gly-Pro-Xaa sequence. The synthesis of these peptides is challenging due to the high proline content. The use of tripeptide building blocks like Fmoc-Gly-Pro-Pro-OH (synthesized from this compound) can significantly improve the synthesis.[8]

Example Sequence: (Gly-Pro-Pro)₁₀

Modification to General Protocol:

-

Instead of single amino acids, protected tripeptides (e.g., Fmoc-Gly-Pro-Pro-OH) are used for coupling. This is a form of segment condensation on the solid phase.

-

This approach reduces the number of coupling cycles from 30 to 10, significantly increasing overall efficiency and reducing the likelihood of deletion mutations.[8]

Synthesis of an SH3 Domain-Binding Peptide

SH3 domains typically recognize proline-rich motifs, often containing a PxxP core sequence.[9][10] Synthetic peptides containing these motifs are crucial tools for studying protein-protein interactions in cell signaling.

Example Sequence: A peptide ligand for the Src SH3 domain, e.g., VSLARRPLPPLP.

Modification to General Protocol:

-

For the Pro-Pro sequence within the ligand, a single coupling step with this compound is performed. This ensures the efficient and accurate incorporation of this critical dipeptide motif.

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Signaling Pathways

Caption: SH3 domain-mediated signaling and inhibition by Pro-Pro peptides.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of peptide chemists, particularly for the synthesis of proline-rich and other challenging peptide sequences. Its use as a dipeptide building block effectively mitigates common problems encountered in SPPS, such as aggregation and poor coupling efficiency. By streamlining the synthesis process and improving the quality of the crude product, this compound facilitates the efficient production of complex peptides for research, diagnostics, and therapeutic development. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core starting materials and methodologies essential for the successful synthesis of proline-rich peptides (PRPs). Proline's unique cyclic structure introduces specific challenges in solid-phase peptide synthesis (SPPS), necessitating careful selection of starting materials and optimized protocols to ensure high yield and purity. This document outlines the key components, experimental procedures, and strategies to overcome common hurdles in PRP synthesis.

Core Starting Materials: Proline Derivatives

The foundational starting material for incorporating proline into a peptide sequence via SPPS is a proline amino acid derivative with a protected α-amino group. The choice of the protecting group dictates the overall synthetic strategy.

Fmoc-Protected Proline

For the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy, Fmoc-L-proline (Fmoc-Pro-OH) is the primary starting material. This reagent is commercially available and serves as the building block for introducing proline residues into the peptide chain.

For peptides requiring modified proline residues, such as hydroxyproline (B1673980), the following derivatives are commonly used:

-

Fmoc-Hyp(tBu)-OH: Fmoc-protected 4-hydroxyproline (B1632879) with a tert-butyl (tBu) protecting group on the hydroxyl side chain. The tBu group is acid-labile and is removed during the final cleavage from the resin.[1]

-

Fmoc-Hyp-OH: Fmoc-protected 4-hydroxyproline with an unprotected hydroxyl group. This derivative is particularly useful in a "proline editing" approach, where the hydroxyl group is modified post-synthesis while the peptide is still on the solid support.[1]

Boc-Protected Proline

In the alternative Boc (tert-butyloxycarbonyl) SPPS strategy, Boc-L-proline (Boc-Pro-OH) is the corresponding starting material. While less common in modern research settings, Boc chemistry can be advantageous for certain sequences.

Solid Supports (Resins)

The choice of solid support is critical in SPPS, particularly for proline-containing peptides, to minimize side reactions.

| Resin Type | C-Terminal Functional Group | Key Characteristics for Proline-Rich Peptides |

| 2-Chlorotrityl chloride (2-CTC) Resin | Carboxylic Acid | Highly recommended for C-terminal proline residues to prevent diketopiperazine formation due to its steric hindrance.[2] Peptides can be cleaved under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[2] |

| Wang Resin | Carboxylic Acid | A standard resin for Fmoc-SPPS, but prone to diketopiperazine formation with C-terminal proline dipeptides.[2] |

| Rink Amide Resin | Amide | Used for the synthesis of C-terminal peptide amides. |

| Merrifield Resin | Carboxylic Acid | Primarily used in Boc-SPPS. |

Coupling Reagents

The formation of the peptide bond is facilitated by coupling reagents. The choice of reagent can impact coupling efficiency and the degree of side reactions like racemization.

| Coupling Reagent | Full Name | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and efficient coupling reagent with low racemization.[3] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive and effective, particularly for sterically hindered couplings. |

| DIC | N,N'-Diisopropylcarbodiimide | A common carbodiimide (B86325) coupling reagent, often used in conjunction with an additive like HOBt to suppress racemization.[3] |

| DCC | N,N'-Dicyclohexylcarbodiimide | One of the original carbodiimide coupling reagents, though the dicyclohexylurea byproduct can be difficult to remove. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based coupling reagent with high coupling efficiency and less hazardous byproducts than its predecessor, BOP.[3] |

Experimental Protocols

Loading of the First Amino Acid (Fmoc-Pro-OH) onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to minimize diketopiperazine formation when proline is the C-terminal residue.[2]

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

-

Amino Acid Preparation: Dissolve 1.0 to 1.5 equivalents of Fmoc-Pro-OH in DCM (or a minimal amount of DMF if solubility is an issue).

-

Coupling: Add the Fmoc-Pro-OH solution to the swollen resin. Add 2.0 to 3.0 equivalents of diisopropylethylamine (DIPEA). Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (e.g., in a ratio of 80:15:5) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

-

Loading Determination: The loading of the amino acid onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a piperidine (B6355638) solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Standard SPPS Cycle for Peptide Chain Elongation (Fmoc Strategy)

The following is a generalized cycle for adding subsequent amino acids.

-

Fmoc Deprotection:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. This step is often repeated.

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add a base (e.g., DIPEA or N-methylmorpholine) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. For couplings onto proline's secondary amine, the isatin (B1672199) test is more appropriate.

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): ~82.5%

-

Phenol: ~5%

-

Water: ~5%

-

Thioanisole: ~5%

-

1,2-Ethanedithiol (EDT): ~2.5%

This cocktail is effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[4]

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

General Workflow for Proline-Rich Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase synthesis of proline-rich peptides.

Logical Relationship for Preventing Diketopiperazine Formation

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Pro-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid, commonly known as Fmoc-Pro-Pro-OH. This dipeptide building block is of significant interest in the fields of peptide chemistry, drug discovery, and materials science due to its unique structural properties. The inclusion of two consecutive proline residues, protected by a fluorenylmethoxycarbonyl (Fmoc) group, allows for the introduction of rigid conformational constraints within a peptide sequence.[1][2] Such constraints are crucial in the design of bioactive peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1), and for stabilizing specific secondary structures like β-turns.[1]

Core Physicochemical and Chemical Properties

This compound is a white to off-white crystalline powder.[2] Its chemical structure consists of two L-proline residues linked by a peptide bond, with the N-terminus of the first proline protected by an Fmoc group. This protecting group is base-labile, a key feature for its application in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₆N₂O₅ | [2] |

| Molecular Weight | 434.49 g/mol | [2][3] |

| CAS Number | 129223-22-9 | [2] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 188 - 190 °C | [2] |

| Optical Rotation | [α]²⁰/D = -62 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Density (estimated) | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point (estimated) | 677.7 ± 55.0 °C at 760 mmHg | [3] |

| Flash Point (estimated) | 363.7 ± 31.5 °C | [3] |

| Storage Conditions | 2–8 °C, sealed in a dry container |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, based on the solubility of its constituent, Fmoc-Pro-OH, it is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.[4][5]

| Solvent | Solubility |

| Dimethylformamide (DMF) | Readily Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Readily Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate (B1210297) | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

To enhance solubility, gentle warming to 37°C and sonication can be employed.[6] For long-term storage in solution, it is recommended to prepare aliquots and store them at -20°C or -80°C.[7]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and application of this compound are provided below. These protocols are based on standard procedures in peptide chemistry.

Synthesis of this compound

This protocol describes a solution-phase synthesis of this compound from Fmoc-L-proline and L-proline.

Materials:

-

Fmoc-L-proline (Fmoc-Pro-OH)

-

L-proline methyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

Preparation of L-proline methyl ester: L-proline is esterified to protect the carboxylic acid, typically by reacting with thionyl chloride in methanol.

-

Coupling Reaction:

-

Dissolve Fmoc-Pro-OH (1 equivalent), HOBt (1.1 equivalents) in DCM.

-

Add DIPEA to neutralize the L-proline methyl ester hydrochloride and add the free ester to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIC (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Pro-Pro-OMe.

-

-

Purification of Dipeptide Ester: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

-

Saponification:

-

Dissolve the purified Fmoc-Pro-Pro-OMe in a mixture of THF and water.

-

Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Final Work-up and Isolation:

-

Acidify the reaction mixture with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound as a solid.

-

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for coupling this compound onto a resin-bound peptide chain during Fmoc-based SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or TBTU)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain.[8]

-

Repeat the piperidine treatment once more.

-

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.[8]

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) by dissolving it in DMF with an equimolar amount of a coupling reagent (e.g., HBTU) and two equivalents of a base (e.g., DIPEA).

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline residues do not give a positive result with the Kaiser test; therefore, the Isatin test is recommended.[4][5]

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

HPLC Analysis for Purity Determination

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: 265 nm (for the Fmoc group).

-

Gradient: A linear gradient from 30% to 90% Solvent B over 20 minutes is a typical starting point.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Visualizations

The following diagrams illustrate key processes and concepts related to this compound.

Caption: Solution-phase synthesis workflow for this compound.

Caption: SPPS cycle for incorporating this compound.

Caption: Role of Pro-Pro motifs in signaling pathways.

Applications and Significance

This compound is a valuable reagent for introducing conformational rigidity into synthetic peptides. The diproline unit promotes the formation of specific secondary structures, such as polyproline type II (PPII) helices and β-turns. This structural pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.

-

Drug Design: In the development of peptide-based therapeutics, such as GLP-1 receptor agonists for the treatment of type 2 diabetes, achieving a specific conformation is often critical for activity.[1] The use of this compound can help to mimic the native conformation of the peptide at its receptor binding site.

-

Protein Folding Studies: Peptides containing diproline sequences serve as models for studying the role of proline-rich regions in protein folding and stability.

-

Bioconjugation and Materials Science: The well-defined structure imparted by the Pro-Pro motif can be exploited in the design of self-assembling peptides and other biomaterials.

References

- 1. This compound | Peptide Synthesis Derivatives | Baishixing [aminoacids-en.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Peptides 1 | CAS 129223-22-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]

- 6. Fmoc-Pro-OH | CAS:71989-31-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of Di-Proline Motifs in Orchestrating Protein Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-proline motifs, and the larger proline-rich motifs (PRMs) they frequently inhabit, are critical architectural and functional elements within the proteome. Characterized by the presence of consecutive proline residues, these motifs impose unique structural constraints on the polypeptide chain, often inducing a left-handed polyproline II (PPII) helix conformation. This extended helical structure serves as a key recognition site for a multitude of protein-protein interactions, underpinning a vast array of cellular signaling pathways. This technical guide provides a comprehensive overview of the structural and functional significance of di-proline motifs, with a focus on their interaction with SH3 domains. It details the thermodynamics of these interactions, outlines key experimental methodologies for their study, and explores their implications in drug development.

The Structural Uniqueness of Proline and the Polyproline II Helix

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which is covalently bonded to the backbone nitrogen atom. This rigidity restricts the rotational freedom around the phi (φ) dihedral angle, significantly influencing the local and global structure of a protein.[1][2][3] When two or more proline residues occur consecutively, they have a high propensity to form a specific secondary structure known as the polyproline II (PPII) helix.[4][5]

The PPII helix is a left-handed helix with approximately three residues per turn and a pitch of about 9.3 Å.[5] Unlike the more common alpha-helix and beta-sheet structures, the PPII helix is not stabilized by backbone hydrogen bonds. Instead, its stability is influenced by the surrounding solvent and interactions with other molecules.[6] This extended and relatively rigid conformation makes proline-rich sequences ideal for mediating protein-protein interactions, as they present a well-defined and accessible surface for binding.[7][8]

Di-Proline Motifs as Hubs for Protein-Protein Interactions

Di-proline motifs are central to the formation of numerous protein complexes involved in cellular signaling. They are most notably recognized by Src Homology 3 (SH3) domains, but also by other proline-rich motif-binding domains such as WW and EVH1 domains.[9][10][11][12]

The SH3 Domain: A Prototypical Proline-Rich Motif Binder

SH3 domains are small protein modules of approximately 60 amino acids that are found in a wide variety of intracellular signaling proteins.[13] They play a crucial role in assembling signaling complexes by binding to specific proline-rich sequences on their target proteins.[9][10] The minimal consensus binding motif for most SH3 domains is the PxxP motif, where 'P' is proline and 'x' is any amino acid.[9][10] This core di-proline motif is often part of a larger proline-rich sequence that contributes to the affinity and specificity of the interaction.[10][14]

SH3 domains recognize the PPII helical conformation adopted by their proline-rich ligands.[9][10] The binding pocket of an SH3 domain is a shallow, hydrophobic surface with conserved aromatic residues that accommodate the proline residues of the ligand.[15] The specificity of the interaction is determined by the residues flanking the core PxxP motif and by residues on the SH3 domain outside of the primary binding pocket.[10][14]

Quantitative Analysis of Di-Proline Motif Interactions

The interaction between di-proline motifs and their binding partners can be characterized by their binding affinity and thermodynamics. These parameters provide insights into the strength and nature of the interaction and are crucial for understanding their biological function and for the development of targeted therapeutics.

Binding Affinities of SH3 Domain-Peptide Interactions

The strength of the interaction between an SH3 domain and a proline-rich peptide is typically quantified by the dissociation constant (Kd). Most SH3-PxxP interactions are of low to moderate affinity, with Kd values typically in the micromolar (µM) range.[9][13] This transient nature of the interaction is well-suited for the dynamic assembly and disassembly of signaling complexes.

| SH3 Domain | Peptide Ligand | Kd (µM) | Reference |

| p67phox SH3(C) | p47phox (360-370) | 20 | [4] |

| p67phox SH3(C) | p47phox (368-389) | ~10 | [4] |

| Csk SH3 | PTPN12 | ~8 | [16] |

| Csk SH3 | PTPN22 | ~0.8 | [16] |

| Hck SH3 | HIV-1 Nef | 0.14 - 0.18 | [17] |

| IRTKS SH3 | EspFU R475 | 0.5 | [18] |

| Eps8 SH3 | e3b1/7 peptide | Micromolar range | [19] |

Thermodynamics of Binding

Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of protein-protein interactions.[5][7] For the interaction between the C-terminal SH3 domain of Sem-5 and a peptide from the Sos protein, ITC studies revealed a large negative enthalpy change (ΔH) of -8.0 ± 0.15 kcal/mol and a small negative entropy change (TΔS) of -2.0 ± 0.15 kcal/mol.[20] This indicates that the binding is enthalpically driven, a common feature for interactions involving pre-structured elements like the PPII helix.[20][21]

| Thermodynamic Parameter | Value |

| Binding Enthalpy (ΔH) | -8.0 ± 0.15 kcal/mol |

| Binding Entropy (TΔS) | -2.0 ± 0.15 kcal/mol |

| Binding Free Energy (ΔG) | -6.0 kcal/mol |

Signaling Pathways Involving Di-Proline Motifs

Di-proline motif-mediated interactions are fundamental to numerous signal transduction pathways that regulate cell growth, differentiation, and motility. A classic example is the role of the Grb2 adaptor protein in receptor tyrosine kinase (RTK) signaling.

Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. The SH2 domain of Grb2 binds to these phosphotyrosine residues, recruiting Grb2 to the activated receptor. The two SH3 domains of Grb2 then bind to proline-rich motifs on the guanine (B1146940) nucleotide exchange factor Son of Sevenless (Sos). This brings Sos to the plasma membrane, where it can activate the small GTPase Ras, leading to the activation of the MAPK signaling cascade and ultimately influencing gene expression.

References

- 1. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into polyproline II helical bundle stability in an antifreeze protein denatured state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse recognition of non-PxxP peptide ligands by the SH3 domains from p67phox, Grb2 and Pex13p - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathways and thermodynamics of polyproline helix formation in solution from measurements | המחלקה לפיזיקה [physics.biu.ac.il]

- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 10. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. tainstruments.com [tainstruments.com]

- 12. Site-Directed Mutagenesis [protocols.io]

- 13. Residues neighboring an SH3-binding motif participate in the interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 15. goldbio.com [goldbio.com]

- 16. pharmnas-2165-jh.ahc.umn.edu [pharmnas-2165-jh.ahc.umn.edu]

- 17. researchgate.net [researchgate.net]

- 18. Recognition of tandem PxxP motifs as a unique Src homology 3-binding mode triggers pathogen-driven actin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel peptide–SH3 interaction | The EMBO Journal [link.springer.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thermodynamics of binding to SH3 domains: the energetic impact of polyproline II (PII) helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Storage of Fmoc-Pro-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and optimal storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-L-prolyl-L-proline (Fmoc-Pro-Pro-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring reproducible results in research and drug development applications.

Core Properties of this compound

This compound is a dipeptide derivative protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.

| Property | Value |

| CAS Number | 129223-22-9 |

| Molecular Formula | C₂₅H₂₆N₂O₅ |

| Molecular Weight | 434.48 g/mol |

| Appearance | White to off-white solid powder |

| Purity | Typically ≥98% (HPLC) |

Solubility Profile

The solubility of this compound is a critical factor in its handling and application, particularly in the preparation of stock solutions for peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.

| Solvent | Solubility | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | Soluble | 66.67 mg/mL (153.45 mM) | Requires sonication, warming, and heating to 60°C. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Dimethylformamide (DMF) | Soluble | Not specified | Fmoc-protected amino acids are commonly dissolved in DMF for solid-phase peptide synthesis.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified | A common solvent for peptide synthesis, similar to DMF. The related compound Fmoc-Pro-OH is readily soluble in NMP.[4][5] |

| Water | Potentially Soluble | Not specified | May be soluble, but quantitative data is unavailable.[3] |

| Ethanol | Potentially Soluble | Not specified | May be soluble, but quantitative data is unavailable.[3] |

Note: For most applications, particularly solid-phase peptide synthesis, DMF is the solvent of choice for dissolving Fmoc-protected amino acids and dipeptides.

Recommended Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its chemical purity over time. The recommended conditions vary depending on whether the compound is in solid form or in solution.

Solid Form

| Condition | Duration | Notes |

| -20°C | 3 years | Recommended for long-term storage.[1][3] |

| 4°C | 2 years | Suitable for shorter-term storage.[1][3] |

The product should be stored in a tightly sealed container, protected from moisture and light.

In Solvent

| Condition | Duration | Notes |

| -80°C | 6 months | Recommended for stock solutions to minimize degradation.[1][3] |

| -20°C | 1 month | Suitable for short-term storage of solutions.[1][3] |

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of a this compound Stock Solution for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for preparing a solution of this compound for use in an automated or manual peptide synthesizer.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: In a clean, dry container, weigh the required amount of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMF to achieve the desired concentration for your synthesis protocol (e.g., 0.5 M).

-

Mixing: Securely cap the container and vortex until the solid is fully dissolved. If dissolution is slow, brief sonication in an ultrasonic bath may be employed. Gentle warming can also aid dissolution but should be done with caution to avoid any potential degradation.

-

Use and Storage: Use the freshly prepared solution immediately for the coupling reaction in your peptide synthesis workflow. If the solution is to be stored, it should be aliquoted and kept at -20°C or -80°C as per the guidelines above.

Caption: Workflow for the preparation and handling of this compound solutions.

Logical Flow for Handling and Storage

The proper handling and storage of this compound can be summarized in a logical workflow to ensure the compound's stability and efficacy in experimental procedures.

Caption: Decision workflow for the handling and storage of this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Pro-Pro-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and controlled assembly of peptide chains on an insoluble resin support.[2] This document provides a detailed protocol for the synthesis of the dipeptide Fmoc-Pro-Pro-OH, a sequence that, while short, presents unique considerations due to the nature of proline residues. Proline's secondary amine structure can influence coupling kinetics and introduce potential side reactions.[3] These application notes are intended to guide researchers through a successful synthesis, highlighting key steps and potential challenges.

Principle of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is a base-labile protecting group, which is removed at the beginning of each coupling cycle with a secondary amine, typically piperidine (B6355638).[2][4] The newly liberated N-terminal amine of the resin-bound peptide is then coupled to the carboxyl group of the next Fmoc-protected amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Wang Resin | 100-200 mesh | Varies | Pre-loaded with Fmoc-Pro-OH is recommended to avoid the initial loading step. |

| Fmoc-Pro-OH | Synthesis Grade | Varies | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | Must be amine-free. |

| Piperidine | Reagent Grade | Varies | |

| Diisopropylcarbodiimide (DIC) | Reagent Grade | Varies | |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Varies | |

| Dichloromethane (DCM) | ACS Grade | Varies | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Varies | |

| Triisopropylsilane (TIS) | Reagent Grade | Varies | Scavenger |

| Diethyl ether | ACS Grade | Varies | For precipitation. |

| Acetic Acid | Glacial | Varies | For purification. |

| Water | HPLC Grade | Varies | For purification. |

Equipment

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

Sintered glass funnel

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

-

Lyophilizer

Synthesis Protocol

This protocol outlines the manual synthesis of this compound on Wang resin. The synthesis is initiated with Fmoc-Pro-Wang resin.

Step 1: Resin Swelling

-

Place the Fmoc-Pro-Wang resin (1 equivalent) in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes at room temperature.[5]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Agitate the mixture for 5-10 minutes at room temperature.[5]

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Step 3: Coupling of the Second Proline Residue

-

In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.[4][5]

-

Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[5]

-

Add the activated Fmoc-Pro-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test). Proline, being a secondary amine, will give a characteristic red or brown color.

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[5]

-

Wash with DCM (3 times) and then methanol (B129727) (3 times) to prepare the resin for drying.

Step 5: Cleavage and Final Deprotection

-

Dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.[7]

Step 6: Peptide Precipitation and Purification

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).[7]

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 20% aqueous acetic acid) and lyophilize.[7]

-

Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Potential Challenges and Solutions

A significant side reaction at the dipeptide stage, especially with C-terminal proline, is the formation of diketopiperazine.[4] This occurs when the liberated N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.

Mitigation Strategies:

-

Use of Bulky Resins: Employing 2-chlorotrityl chloride resin can sterically hinder this side reaction.[4]

-

Dipeptide Coupling: Coupling a pre-synthesized this compound dipeptide to the resin can bypass this issue, although this may introduce a risk of epimerization if the C-terminal amino acid is not Gly or Pro.[4]

Data Presentation

Table 1: Reagent Stoichiometry for this compound Synthesis (0.1 mmol scale)

| Reagent | Equivalents | Amount |

| Fmoc-Pro-Wang Resin (0.5 mmol/g) | 1.0 | 200 mg |

| Fmoc-Pro-OH | 3.0 | 101.2 mg |

| DIC | 3.0 | 47.5 µL |

| HOBt | 3.0 | 45.9 mg |

Table 2: Expected Synthesis Outcome

| Parameter | Expected Value |

| Crude Yield | 70-90% |

| Purity (by HPLC) | >85% (crude) |

| Expected Mass (M+H)⁺ | 437.2 g/mol |

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion

The synthesis of this compound via Fmoc-SPPS is a well-established procedure. By following the detailed protocol and being mindful of potential side reactions like diketopiperazine formation, researchers can successfully synthesize this dipeptide with high yield and purity. Careful execution of each step, including proper washing and monitoring of reaction completion, is crucial for obtaining a high-quality product suitable for further research and development applications.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. biotage.com [biotage.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of proline-proline (Pro-Pro) dipeptide sequences is a common motif in bioactive peptides and proteins, often inducing specific secondary structures such as polyproline helices and β-turns. In Solid-Phase Peptide Synthesis (SPPS), the coupling of Fmoc-Pro-Pro-OH presents unique challenges due to the steric hindrance of the proline residues. Proline, being a secondary amino acid, has its α-amino group constrained within a pyrrolidine (B122466) ring, which significantly reduces its reactivity compared to primary amino acids.[1] This can lead to incomplete coupling reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide.

This document provides a detailed overview of the challenges associated with coupling this compound and offers effective coupling methods and optimized protocols to overcome these difficulties.

Challenges in Coupling this compound

Several factors contribute to the difficulty of incorporating this compound into a growing peptide chain during SPPS:

-

Steric Hindrance: The rigid pyrrolidine ring of proline sterically hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction.[1] This effect is amplified when coupling to another proline residue.

-

Incomplete Coupling: Due to the reduced nucleophilicity of the secondary amine of proline, standard coupling conditions may not be sufficient to drive the reaction to completion, leading to the formation of deletion sequences.[1]

-

Diketopiperazine (DKP) Formation: When proline is the second amino acid in the sequence (with the C-terminal proline already attached to the resin), the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage of the growing peptide chain from the solid support.[1][2]

-

Peptide Aggregation: Proline-rich sequences can promote the formation of secondary structures that lead to peptide aggregation on the resin. This can hinder the diffusion of reagents and lead to incomplete reactions.[1]

Recommended Coupling Reagents

For sterically hindered amino acid couplings, particularly involving proline, uronium/aminium and phosphonium-based reagents are significantly more effective than standard carbodiimide (B86325) reagents like DIC/HOBt.[1][3] These more potent reagents lead to faster and more complete coupling reactions.

| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |

| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU, COMU | High to Very High | Generally provide rapid and efficient coupling. HATU and HCTU are often the reagents of choice for difficult couplings.[1][4][5] COMU is noted for its high reactivity and safer byproducts.[6][7] |

| Phosphonium Salts | PyBOP, PyAOP | High | Highly efficient and do not pose a risk of guanidinylation side reactions.[6] |

| Carbodiimides | DIC/HOBt, DCC/HOBt | Moderate | Cost-effective but often require longer reaction times or double coupling for proline residues.[1][8] |

Experimental Protocols

The following protocols are recommended for the efficient coupling of this compound in SPPS.

Materials

-

This compound

-

Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

-

Coupling Reagents: HATU, HCTU, or PyBOP

-

Additives: N,N-Diisopropylethylamine (DIPEA), 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure

-

Washing Solvents: DMF, DCM

-

Capping Solution (optional): Acetic anhydride (B1165640)/DIPEA in DMF

Protocol 1: HATU/DIPEA Mediated Coupling

This is a highly effective method for coupling sterically hindered amino acids.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[2]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.[1][9]

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a Kaiser test or other ninhydrin-based tests to check for the presence of free amines.[5] A negative test indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Optional Capping: If the Kaiser test is positive after the initial coupling, indicating incomplete reaction, a second coupling (double coupling) can be performed. Alternatively, any unreacted amino groups can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[1]

Protocol 2: HCTU/DIPEA Mediated Coupling

HCTU is another highly efficient uronium-based coupling reagent.

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-3 hours at room temperature. Monitor the reaction completeness with a Kaiser test.

-

-

Washing and Optional Capping: Follow steps 4 and 5 from Protocol 1.

Protocol 3: PyBOP/DIPEA Mediated Coupling

PyBOP is a widely used phosphonium-based coupling reagent.

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the solution immediately to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction completeness with a Kaiser test.

-

-

Washing and Optional Capping: Follow steps 4 and 5 from Protocol 1.

Strategies for Optimization

To further improve the coupling efficiency of this compound, consider the following strategies:

-

Double Coupling: Performing the coupling reaction twice with a fresh portion of activated this compound is a common and effective strategy for difficult couplings.[1][10]

-

Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help drive the reaction to completion.[1][10]

-

Microwave-Assisted SPPS: The use of microwave energy can increase the reaction temperature and significantly reduce coupling times, often leading to higher coupling efficiencies for sterically hindered residues.

-

Solvent Choice: For sequences prone to aggregation, switching from DMF to NMP or using a mixture of DMF/DCM can improve resin swelling and reagent diffusion.[1][11]

-

Use of Pseudoproline Dipeptides: If the peptide sequence allows, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.

-

Low-Load Resin: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the distance between growing peptide chains, reducing steric hindrance and the likelihood of aggregation.[1][5]

Visualizing the Workflow and Mechanisms

General SPPS Workflow

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Peptide Bond Formation using Uronium Reagents

Caption: The mechanism of peptide bond formation using uronium-based coupling reagents.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the inherent challenges posed by this dipeptide. By selecting appropriate high-activity coupling reagents such as HATU, HCTU, or PyBOP, and optimizing reaction conditions through strategies like double coupling, increased reagent concentration, and the use of microwave assistance, researchers can significantly improve coupling efficiency. The protocols and guidelines presented in this document provide a robust framework for overcoming the difficulties associated with proline-rich sequences, ultimately leading to the successful synthesis of high-purity peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [proteogenix.science]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chempep.com [chempep.com]

- 9. kilobio.com [kilobio.com]

- 10. biotage.com [biotage.com]

- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Pro-Pro-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In automated solid-phase peptide synthesis (SPPS), the incorporation of proline residues can present unique challenges, including the formation of diketopiperazines and difficulties in coupling subsequent amino acids.[1] The use of the dipeptide building block, Fmoc-Pro-Pro-OH, offers a strategic advantage by circumventing these issues, thereby enhancing the efficiency and purity of the final peptide product. This dipeptide is particularly valuable in the synthesis of peptides with Pro-Pro motifs, which are crucial for inducing specific secondary structures, such as β-hairpins, and are found in various biologically active peptides.[2] These structural motifs are often involved in protein-protein interactions, making peptides containing them valuable tools in drug discovery and biomedical research.[3]

One notable application is in the development of inhibitors for protein-protein interaction domains, such as the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is an adaptor protein that plays a critical role in intracellular signal transduction pathways, including the Ras/MAPK pathway, which is often dysregulated in cancer.[4][5] The synthesis of cyclic peptides containing a D-Pro-L-Pro motif has been shown to effectively inhibit the Grb2 SH2 domain, demonstrating the therapeutic potential of peptides synthesized using proline dipeptide strategies.[2]

Advantages of Using this compound

The use of this compound in automated peptide synthesizers offers several key advantages over the stepwise coupling of two individual proline residues:

-

Prevention of Diketopiperazine Formation: The primary advantage is the significant reduction of diketopiperazine (DKP) formation.[6][7] DKP formation is an intramolecular cyclization reaction that can occur after the coupling of the second amino acid in a dipeptide sequence, leading to chain termination and loss of yield. By introducing the Pro-Pro motif as a single unit, this side reaction is effectively bypassed.

-